Vinleurosine sulfate
Description
Contextualization within the Vinca (B1221190) Alkaloid Class and its Significance
The vinca alkaloids are a prominent group of naturally occurring or semi-synthetic nitrogenous bases derived from the periwinkle plant, Catharanthus roseus G. Don (formerly Vinca rosea). wjpls.orgnih.gov This class of compounds is renowned for its potent biological activities, particularly its anti-cancer properties. wjpls.orgresearchgate.net Leurosine, along with its salt form leurosine sulfate (B86663), is a key member of this family, which also includes the well-known chemotherapeutic agents vinblastine (B1199706) and vincristine (B1662923). wjpls.orggoogle.com
Structurally, vinca alkaloids are characterized as dimeric indole (B1671886) alkaloids, meaning they are formed from the coupling of two monomeric indole alkaloid units. google.comwikipedia.orgwikipedia.org In the case of many prominent vinca alkaloids, these monomeric precursors are catharanthine (B190766) and vindoline (B23647). wikipedia.org Leurosine differs from vinblastine and vincristine in the structure of one of these moieties; it contains an epoxy-velbanamine moiety instead of the velbanamine structure found in the other two. google.com This seemingly minor structural variation leads to a substantial difference in the oncolytic activity spectrum compared to other vinca alkaloids like vinblastine, vincristine, or leurosidine (B1205338). vulcanchem.com
The significance of the vinca alkaloids lies in their mechanism of action. They are microtubule-targeting agents that disrupt the dynamics of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. nih.gov By interfering with microtubule assembly and polymerization, these alkaloids can arrest cell division in the metaphase, leading to cell death. nih.govontosight.ai This makes them particularly effective against rapidly dividing cancer cells. ontosight.ai
Historical Trajectory of Dimeric Indole Alkaloid Discovery and Early Research on Leurosine Sulfate
The journey to the discovery of dimeric indole alkaloids like leurosine sulfate is rooted in the investigation of traditional medicinal plants. Catharanthus roseus has a long history of use in various folk remedies. wjpls.orgresearchgate.net In the mid-20th century, scientific investigation into the plant's constituents began in earnest. Canadian scientists Robert Noble and Charles Beer were pioneers in this field, initially examining the plant for potential hypoglycemic effects. nih.govutppublishing.com While these effects were found to be minor, their research uncovered compounds with significant cytotoxic and anti-leukemic properties. wjpls.orgnih.gov
This led to intensive phytochemical investigations by researchers at Eli Lilly and Company, including Gordon H. Svoboda and his colleagues. wjpls.org Their work resulted in the isolation and characterization of several dimeric indole alkaloids, including vinblastine (initially named vincaleukoblastine), vincristine (leurocristine), leurosidine, and leurosine. wjpls.orgscispace.comacs.org Leurosine was identified as an isomer of vinblastine. scispace.com
Early research demonstrated the antitumor activity of leurosine. scispace.com Studies showed its ability to inhibit the growth of transplanted tumors in animal models. vulcanchem.com For instance, leurosine exhibited inhibitory effects on Sarcoma in mice and Walker carcinoma 265 in rats. vulcanchem.com The sulfate salt of leurosine was also investigated in clinical trials, although its activity was found to be at a lower level than that of vinblastine or vincristine. princeton.edu
Current Research Imperatives and Future Directions for Leurosine Sulfate Investigation
Despite the established clinical use of vinblastine and vincristine, research into other vinca alkaloids like leurosine sulfate continues, driven by several key imperatives. A primary goal is the development of new derivatives with improved therapeutic profiles, such as enhanced efficacy, reduced toxicity, or a broader spectrum of activity. google.comsemmelweis.hu The unique oncolytic spectrum of leurosine suggests that it or its derivatives might be effective against cancers that are resistant to other vinca alkaloids. vulcanchem.com
One area of focus is the synthesis of novel compounds. For example, N-formyl-leurosine, a derivative of leurosine, has been synthesized and shown to possess favorable antitumor activity with potentially lower toxicity than vinblastine or vincristine. google.com Furthermore, leurosine can serve as a starting material for the semi-synthesis of other important vinca alkaloids, such as vinorelbine (B1196246). researchgate.net
Structure
2D Structure
Properties
CAS No. |
54081-68-4 |
|---|---|
Molecular Formula |
C46H56N4O9 |
Molecular Weight |
809.0 g/mol |
IUPAC Name |
methyl (13S,15R,18R)-13-[(1R,9R,10S,11R,12R,19R)-11-acetyloxy-12-ethyl-10-hydroxy-5-methoxy-10-methoxycarbonyl-8-methyl-8,16-diazapentacyclo[10.6.1.01,9.02,7.016,19]nonadeca-2,4,6,13-tetraen-4-yl]-18-ethyl-17-oxa-1,11-diazapentacyclo[13.4.1.04,12.05,10.016,18]icosa-4(12),5,7,9-tetraene-13-carboxylate |
InChI |
InChI=1S/C46H56N4O9/c1-8-42-16-12-18-50-20-17-44(37(42)50)30-21-31(34(55-5)22-33(30)48(4)38(44)46(54,41(53)57-7)39(42)58-26(3)51)45(40(52)56-6)23-27-24-49(25-43(9-2)36(27)59-43)19-15-29-28-13-10-11-14-32(28)47-35(29)45/h10-14,16,21-22,27,36-39,47,54H,8-9,15,17-20,23-25H2,1-7H3/t27-,36?,37+,38-,39-,42-,43-,44-,45+,46+/m1/s1 |
InChI Key |
LPGWZGMPDKDHEP-SMKUZNSMSA-N |
Isomeric SMILES |
CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CC[C@]12CN3CCC4=C([C@](C[C@@H](C3)[C@H]1O2)(C5=C(C=C6C(=C5)[C@]78CCN9[C@H]7[C@@](C=CC9)([C@H]([C@@]([C@@H]8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Canonical SMILES |
CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.CCC12CN3CCC4=C(C(CC(C3)C1O2)(C5=C(C=C6C(=C5)C78CCN9C7C(C=CC9)(C(C(C8N6C)(C(=O)OC)O)OC(=O)C)CC)OC)C(=O)OC)NC1=CC=CC=C41.OS(=O)(=O)O |
Synonyms |
4β-Acetoxy-3’α,4’-epoxy-3-hydroxy-16-methoxy-(4’α H)-vincaleukoblast-6-ene-23,22’-dioic Acid Dimethyl Ester Sulfate; Vinleurosine Sulfate; Lilly 32645; Vinorelbine Impurity E (EP) Sulfate |
Origin of Product |
United States |
Natural Product Origin and Biosynthetic Pathway Elucidation of Leurosine Sulfate
Isolation and Characterization from Catharanthus roseus
The extraction and isolation of specific alkaloids from C. roseus is a complex process due to the presence of numerous similar compounds. princeton.edu Early methods for obtaining leurosine involved differential extraction techniques from the plant material. princeton.edu A general approach involves extracting dried or fresh leaves with an organic solvent, such as methanol (B129727) or toluene, mixed with an aqueous acid solution. google.comgoogle.com This is followed by purification steps that use phase-change methods and precipitation, often with the addition of sulfate (B86663) to yield the alkaloid sulfate. google.com
Chromatography is a crucial step for separating individual alkaloids from the crude extract. High-performance liquid chromatography (HPLC) is a standard analytical method for identifying and quantifying leurosine and related alkaloids like leurosidine (B1205338) and vinblastine (B1199706). nih.govtandfonline.com The process can be refined using various pH gradients and solvent systems to isolate specific compounds from the complex mixture. google.comgoogle.com For instance, one patented process describes extracting the plant material with water acidified to a pH of 3-4, followed by basification to pH 6-7, extraction with an organic solvent like dichloromethane, and subsequent chromatographic separation on dextran (B179266) and silica (B1680970) gel columns to purify the alkaloids. google.com The propensity of related alkaloids like 3',4'-anhydrovinblastine (AVLB) to oxidize into leurosine means that extraction conditions, such as avoiding the drying of leaves, must be carefully controlled to maximize the yield of the desired compound. google.com
Enzymatic and Molecular Mechanisms of Leurosine Biosynthesis
The formation of leurosine is a multi-step enzymatic process that occurs within different cell types and subcellular compartments of the C. roseus plant. universiteitleiden.nlmpg.de The pathway is highly complex and involves the convergence of two major primary metabolic routes. universiteitleiden.nl
The biosynthesis of all monoterpenoid indole (B1671886) alkaloids in C. roseus begins with two primary precursors: tryptamine (B22526), which is derived from the shikimate pathway, and secologanin (B1681713), which comes from the isoprenoid (or terpenoid) pathway. universiteitleiden.nld-nb.info These two molecules are condensed by the enzyme strictosidine (B192452) synthase to form the central intermediate, strictosidine. d-nb.infonih.gov
From strictosidine, the pathway diverges to create a vast array of TIAs. d-nb.info The biosynthesis leading to dimeric alkaloids like leurosine involves the formation of two monomeric indole alkaloids: catharanthine (B190766) and vindoline (B23647). wikipedia.orgmpg.de These monomers are then coupled together. A key intermediate in this coupling reaction is 3',4'-anhydrovinblastine (AVLB). clockss.org The oxidative transformation of AVLB is a critical step that leads to the formation of leurosine. clockss.org Further oxidation of leurosine can yield another related alkaloid, catharine. clockss.org
| Compound Type | Compound Name | Role in Pathway |
| Primary Precursor | Tryptamine | Indole component derived from the shikimate pathway. universiteitleiden.nld-nb.info |
| Primary Precursor | Secologanin | Terpene component derived from the isoprenoid pathway. universiteitleiden.nld-nb.info |
| Central Intermediate | Strictosidine | Common precursor for all monoterpenoid indole alkaloids, formed from tryptamine and secologanin. d-nb.infonih.gov |
| Monomeric Intermediate | Catharanthine | One of the two monomeric units required for dimerization. wikipedia.orgmpg.de |
| Monomeric Intermediate | Vindoline | The second monomeric unit required for dimerization. wikipedia.orgmpg.de |
| Dimeric Intermediate | 3',4'-Anhydrovinblastine (AVLB) | Formed by the coupling of catharanthine and vindoline; a direct precursor to leurosine. clockss.org |
| Final Product | Leurosine | Formed via the oxidation of 3',4'-anhydrovinblastine. clockss.org |
| Related Product | Catharine | Formed from the further oxidation of leurosine. clockss.org |
The enzymatic conversion of AVLB to leurosine is catalyzed by peroxidases. clockss.orgacs.org Studies using cell-free extracts from C. roseus leaves have demonstrated that these enzymes can perform an oxidative function similar to that of commercial horseradish peroxidase. clockss.org These peroxidases are heme proteins that catalyze the reaction. d-nb.info
The broader TIA pathway involves numerous enzymes, and the genes encoding them have been the subject of intensive research to enable metabolic engineering. researchgate.netmpg.de Key enzymes in the early stages of the pathway include tryptophan decarboxylase (TDC), which converts tryptophan to tryptamine, and strictosidine synthase (STR), which catalyzes the formation of strictosidine. 61.8.75d-nb.info In the later stages, leading to vindoline, important enzymes include tabersonine (B1681870) 16-hydroxylase (T16H) and deacetylvindoline (B137571) 4-O-acetyltransferase (DAT). d-nb.info While the enzymes for the early and late stages of monomer biosynthesis are well-characterized, the precise enzyme responsible for the coupling of catharanthine and vindoline to form AVLB in vivo has been elusive, though peroxidase activity is clearly implicated in the final conversion to leurosine. clockss.orgresearchgate.net
| Enzyme/Gene | Function | Location in Pathway |
| Tryptophan decarboxylase (TDC) | Converts tryptophan to tryptamine. | Early (Tryptamine branch). 61.8.75d-nb.info |
| Strictosidine synthase (STR) | Condenses tryptamine and secologanin to form strictosidine. | Early (Convergence point). d-nb.info61.8.75 |
| Strictosidine-β-D-glucosidase (SGD) | Hydrolyzes strictosidine, initiating the pathway's divergence. d-nb.info | Late (Vindoline branch). d-nb.info |
| Tabersonine 16-hydroxylase (T16H) | Catalyzes a step in the multi-stage conversion of tabersonine to vindoline. | Late (Vindoline branch). d-nb.info |
| Deacetylvindoline 4-O-acetyltransferase (DAT) | Catalyzes one of the final steps in vindoline biosynthesis. | Late (Vindoline branch). d-nb.info |
| Peroxidase | Catalyzes the oxidative coupling of AVLB to form leurosine. clockss.orgacs.org | Final (Dimerization). clockss.org |
The biosynthesis of terpenoid indole alkaloids is tightly regulated by a complex network of factors, including developmental cues and environmental signals. universiteitleiden.nlnih.gov This regulation occurs largely at the transcriptional level, where transcription factors (TFs) control the expression of multiple biosynthetic genes in a coordinated manner. d-nb.infoplos.org
Several families of transcription factors have been identified as key regulators. These include activators like the ORCA proteins (ORCA2, ORCA3), BIS1, and MYC2, as well as repressors such as the ZCT family (ZCT1, ZCT2, ZCT3) and JAZ proteins. plos.orguniversiteitleiden.nl The plant hormone jasmonic acid (and its derivative, methyl jasmonate) is a crucial signaling molecule that induces the expression of many TIA pathway genes, often by mediating the interaction between these activators and repressors. d-nb.infouniversiteitleiden.nl For example, in the absence of jasmonate, JAZ proteins repress the activator CrMYC2; upon jasmonate signaling, JAZ proteins are degraded, releasing CrMYC2 to activate the ORCA TFs, which in turn switch on the expression of biosynthetic genes like TDC and STR. universiteitleiden.nl
Environmental factors such as light, temperature, and nutrient availability also significantly influence alkaloid accumulation by affecting the expression of these regulatory and biosynthetic genes. researchgate.netnih.gov Light, for instance, has been shown to promote the biosynthesis of vindoline and serpentine (B99607) in callus cultures. researchgate.net This intricate regulatory web ensures that the production of these metabolically expensive defense compounds is finely tuned to the plant's physiological state and external conditions.
Identification and Functional Characterization of Biosynthetic Enzymes and Genes
Biotechnological and Metabolic Engineering Strategies for Enhanced Production
The low natural abundance of leurosine and other valuable dimeric alkaloids in C. roseus (e.g., vinblastine at ~0.0002% dry weight) has driven the development of biotechnological strategies to improve yields. 61.8.75plos.org These approaches primarily involve plant tissue culture and metabolic engineering. nih.gov61.8.75
Plant cell and tissue culture is a widely used technique to produce secondary metabolites in a controlled environment, independent of geographical and climatic constraints. elgalabwater.comopenaccesspub.org Different types of cultures, including callus cultures, cell suspension cultures, and hairy root cultures, have been established for C. roseus. openaccesspub.orgresearchgate.net These cultured tissues have, in some cases, shown higher concentrations of alkaloids than the intact plant. openaccesspub.org
Cell suspension cultures, grown in bioreactors, allow for the large-scale cultivation of plant cells for metabolite production. researchgate.net The growth of these cultures typically follows a sigmoid pattern, and alkaloid production often maximizes during the stationary phase. clockss.orgopenaccesspub.org The composition of the culture medium, including nutrients, sucrose (B13894) levels, and the type and concentration of plant growth regulators (PGRs) like auxins and cytokinins, significantly influences both cell growth and alkaloid synthesis. 61.8.75elgalabwater.comopenaccesspub.org Researchers can manipulate these factors to optimize the production of specific compounds. For example, selecting superior cell lines and optimizing culture conditions are key strategies for enhancing alkaloid yields. 61.8.75researchgate.net Hairy root cultures, induced by Agrobacterium rhizogenes, are also a promising system due to their genetic stability and relatively high growth rates. 61.8.75
Genetic Manipulation for Yield Optimization
The inherently low concentrations of leurosine and its therapeutically significant dimeric vinca (B1221190) alkaloid relatives, such as vinblastine and vincristine (B1662923), within the Catharanthus roseus plant have spurred considerable research into genetic engineering as a means to enhance production. nih.govekb.eg A primary focus of this research is the metabolic engineering of the intricate terpenoid indole alkaloid (TIA) pathway to increase the metabolic flow towards these high-value compounds. mountainscholar.orgjipb.net
A significant strategy involves the overexpression of pivotal regulatory and enzymatic genes within the TIA pathway. mountainscholar.org For example, enhancing the expression of transcription factors like CrWRKY1, which plays a role in the regulation of the pathway, has been investigated as a method to boost alkaloid synthesis. researchgate.net Another successful approach has been to increase the supply of essential precursors. In one study, the introduction of feedback-resistant mutant genes from Escherichia coli (trpE8 and aroG4) into C. roseus led to a notable increase in the content of tryptophan and catharanthine, a direct precursor to the dimeric alkaloids. nih.gov
The use of genetically modified hairy root cultures of C. roseus represents another key area of research. mountainscholar.org61.8.75 These cultures provide a stable and highly controlled environment for manipulating and studying the TIA pathway. 61.8.75 For instance, the overexpression of the genes for tabersonine 16-hydroxylase (T16H) and 16-O-methyl transferase (16OMT) in hairy root cultures resulted in the accumulation of specific vindoline pathway intermediates. mountainscholar.org This work, while successful in producing precursors, also underscores the profound complexity of reconstituting the entire biosynthetic machinery required for final dimeric alkaloid production in such systems. mountainscholar.org
Furthermore, genetic engineering has been utilized to improve the plant's resilience to environmental challenges, which can indirectly lead to higher yields of secondary metabolites. The successful introduction of the HVA-1 gene, which confers abiotic stress tolerance, has been demonstrated to improve the plant's ability to withstand high salinity while simultaneously enhancing the production of valuable alkaloids. ekb.eg
Table 1: Examples of Genetic Manipulation Strategies in Catharanthus roseus
| Gene(s) | Strategy | System | Observed Outcome | Reference(s) |
|---|---|---|---|---|
| CrWRKY1 | Overexpression of a native transcription factor | C. roseus | Potential regulation of TIA pathway genes | researchgate.net |
| trpE8, aroG4 | Introduction of feedback-resistant bacterial genes | Transgenic C. roseus plants | Marked increase in tryptophan and catharanthine content | nih.gov |
| T16H, 16OMT | Overexpression of vindoline pathway genes | Hairy root cultures | Accumulation of vindoline pathway intermediates (16-hydroxytabersonine, 16-methoxytabersonine) | mountainscholar.org |
| HVA-1 | Introduction of an abiotic stress tolerance gene | Transgenic C. roseus plants | Enhanced salt tolerance and secondary metabolite production | ekb.eg |
| ORCA3, SGD | Simultaneous overexpression | Hairy root cultures | Enhanced alkaloid production | mountainscholar.org |
Sustainable Sourcing and Cultivation Methodologies
Environmental conditions have a profound impact on the alkaloid production in C. roseus. Temperature is a critical variable; studies indicate that alkaloid accumulation is highest in a medium temperature range of 27-29°C, with a notable decrease at temperatures exceeding 30°C. curresweb.com Water availability is another key factor. Research has demonstrated that inducing a controlled level of drought stress can significantly boost the total alkaloid content, with observed increases of up to 187% for valuable alkaloids like vincristine and vinblastine compared to control plants. arpnjournals.com The application of other controlled stressors, such as a combination of UV irradiation and dark incubation, has also been shown to stimulate alkaloid synthesis. isca.in
Standard agricultural practices are crucial for improving crop yields. As alkaloids are nitrogen-containing compounds, the application of nitrogen-based fertilizers is particularly important for their biosynthesis. nih.gov A specific fertilizer ratio of 150:40:40 kg/ha for NPK (Nitrogen, Phosphorus, Potassium) has been recommended for achieving optimal yields. nih.gov Crop density is another important consideration, with studies suggesting that a planting distance of 30 x 20 cm results in the highest yields of both foliage and roots. nih.gov Although C. roseus is a hardy plant and generally resistant to pests, good agricultural practice includes monitoring for and managing occasional diseases such as 'Little leaf' and die-back, which is caused by the pathogen Pythium aphanidermatum. vikaspedia.in
Beyond traditional field farming, innovative cultivation methods are being actively explored. Controlled-environment agriculture, such as vertical farming, enables precise regulation of growing conditions, including specialized lighting. ishs.org Experiments with various LED light spectra and supplemental N-UV light are being used to identify the optimal conditions for different C. roseus cultivars. ishs.org Additionally, plant tissue culture techniques offer a viable alternative to conventional propagation, allowing for the mass production of genetically uniform, high-quality plants with enhanced medicinal properties through the careful optimization of plant growth regulators in the culture media. 61.8.75ut.ac.ir
Table 2: Impact of Cultivation Factors on Catharanthus roseus Alkaloid Production
| Factor | Condition | Observed Effect | Reference(s) |
|---|---|---|---|
| Temperature | Optimal range of 27-29°C | Increased alkaloid accumulation | curresweb.com |
| Water Stress | Induced drought | Significant increase in total alkaloid content (up to 187%) | arpnjournals.com |
| Light Stress | UV irradiation and dark incubation | Increased alkaloid synthesis | isca.in |
| Fertilization | NPK application (150:40:40 kg/ha) | Increased leaf, root, and alkaloid yield | nih.gov |
| Planting Density | 30 x 20 cm | Highest foliage and root yields | nih.gov |
| Growth Regulators | NAA, BAP, 2,4-D (in vitro) | Improved morphological characteristics and phytochemical content | ut.ac.ir |
Synthetic and Semi Synthetic Strategies for Leurosine Sulfate and Analogues
Total Synthesis Approaches to the Dimeric Indole (B1671886) Alkaloid Skeleton
The total synthesis of bisindole alkaloids like leurosine is a complex undertaking that provides a route to the natural product and its analogues, which may not be accessible from natural sources. nih.gov These synthetic endeavors offer unambiguous proof of structure and stereochemistry. cdnsciencepub.com The general strategy involves the synthesis of the two monomeric indole alkaloid units, vindoline (B23647) and a catharanthine (B190766) derivative, followed by a crucial coupling step to form the dimeric skeleton. cdnsciencepub.comscilit.com
A key breakthrough in this area was the laboratory synthesis of leurosine through the coupling of vindoline with the N-oxide intermediate of 3β,4β-epoxydihydrocatharanthine. cdnsciencepub.com This achievement not only provided a synthetic route to leurosine but also definitively established the stereochemistry of the epoxide function within the natural alkaloid. cdnsciencepub.comresearchgate.net The total synthesis of vindoline itself has been a major focus, with one approach utilizing an intramolecular [4 + 2]/[3 + 2] cycloaddition cascade of 1,3,4-oxadiazoles to construct the complex pentacyclic ring system. researchgate.net This method sets multiple stereocenters in a single step, showcasing the efficiency of cascade reactions in complex molecule synthesis. researchgate.net
The central challenge in synthesizing leurosine and related bisindole alkaloids is the coupling of the vindoline and catharanthine units. Various methodologies have been developed to achieve this transformation, ranging from biomimetic chemical methods to enzymatic approaches.
One of the earliest and most significant methods is the Polonovski-type reaction. cdnsciencepub.comscilit.com This approach involves coupling vindoline with a catharanthine N-oxide derivative. cdnsciencepub.comresearchgate.net Specifically, the coupling of vindoline with the N-oxide of 3β,4β-epoxydihydrocatharanthine successfully yields leurosine. cdnsciencepub.com This method proved crucial for confirming the alkaloid's structure.
Iron(III)-promoted coupling represents another key strategy. nih.govresearchgate.netscispace.com Treating a mixture of catharanthine and vindoline with ferric chloride (FeCl3) is believed to generate a catharanthine amine radical cation, which then undergoes oxidative fragmentation and diastereoselective coupling with vindoline. nih.govresearchgate.net This process leads to an iminium ion intermediate which, upon reduction, yields anhydrovinblastine (B1203243), a close relative and synthetic precursor to other vinca (B1221190) alkaloids. nih.govnih.gov This method can produce coupled products in high yields, often exceeding 80%. nih.govresearchgate.net More advanced developments include a one-step procedure that combines the FeCl3-promoted coupling with a subsequent oxidation step (using an Fe(III)-NaBH4/air system) to directly produce alkaloids like vinblastine (B1199706) and leurosidine (B1205338). nih.govresearchgate.netscispace.com
More recently, organic oxidants have been employed. The use of tris(4-bromophenyl)aminium hexachloroantimonate (BAHA), a triarylaminium radical cation, promotes the coupling of catharanthine and vindoline to give anhydrovinblastine in excellent yields (up to 85%) with complete regioselectivity and diastereoselectivity. nih.gov
Enzymatic methods offer a greener alternative. Laccase-catalyzed coupling of catharanthine and vindoline produces an eniminium cationic intermediate that, after reduction with sodium borohydride (B1222165) (NaBH4), yields anhydrovinblastine. researchgate.net This chemoenzymatic approach has achieved yields of 56%, which is competitive with or superior to some chemical methods. researchgate.net
Interactive Table 1: Comparison of Coupling Methodologies for Vindoline and Catharanthine
| Coupling Method | Key Reagents/Catalysts | Primary Product(s) | Reported Yield | Citation(s) |
| Polonovski-type | Catharanthine N-oxide derivative, Trifluoroacetic anhydride | Leurosine, Other bisindole products | Yield not specified in excerpts | cdnsciencepub.com |
| Fe(III)-promoted | Ferric Chloride (FeCl3), NaBH4 | Anhydrovinblastine | 90% (conversion) | nih.gov |
| One-step Fe(III) | FeCl3, NaBH4, Air | Vinblastine, Leurosidine | 43% (Vinblastine), 23% (Leurosidine) | nih.govresearchgate.netscispace.com |
| Triarylaminium Radical | BAHA, HCl, TFE | Anhydrovinblastine | 85% | nih.gov |
| Laccase-catalyzed | Laccase, NaBH4 | Anhydrovinblastine | 56% | researchgate.net |
Achieving the correct stereochemistry is a critical aspect of total synthesis, as a molecule's spatial arrangement dictates its biological function. fiveable.me In the synthesis of leurosine and its analogues, controlling the formation of new stereocenters, particularly the quaternary C16' center, is paramount. nih.govnih.gov
During the coupling of vindoline and catharanthine, diastereoselectivity is crucial. The Fe(III)-promoted coupling, for instance, exclusively produces the natural C16' stereochemistry. nih.govresearchgate.net Similarly, the BAHA-promoted coupling provides complete diastereoselectivity for the C16' stereocenter. nih.gov The ability to control this outcome is a significant advantage of these methods. Stereochemical control is often influenced by reaction conditions such as reagents, catalysts, and solvents. fiveable.menumberanalytics.com
Functional group transformations are essential for converting intermediates into the final target molecule. In the context of leurosine synthesis, this includes the introduction of the epoxide. The synthesis of leurosine via the coupling of vindoline with 3β,4β-epoxydihydrocatharanthine N-oxide provides an unambiguous method for installing the epoxide with the correct stereochemistry. cdnsciencepub.com Other transformations involve the selective reduction of intermediates. For example, the Cp2TiCl-mediated deoxygenation of leurosine can be used to form anhydrovinblastine. acs.org This reaction proceeds through a carbon-centered radical, which can also be trapped by a hydrogen-atom donor to yield a selectively reduced alkaloid. acs.org
Coupling Methodologies for Vindoline and Catharanthine Moieties
Semi-Synthesis and Derivatization from Natural Precursors
Given the low natural abundance and high cost of total synthesis, semi-synthetic approaches starting from more readily available natural precursors are often more practical for producing leurosine and its derivatives. nih.govsld.cu Anhydrovinblastine, which can be readily synthesized from the coupling of catharanthine and vindoline, serves as a key intermediate for the semi-synthesis of other clinically important alkaloids. nih.gov Leurosine itself can also be used as a starting material for further modifications. acs.org For example, a concise synthesis of anhydrovinblastine can be achieved through the deoxygenation of leurosine. acs.org
The chemical modification of natural bisindole alkaloids is a primary strategy for developing new compounds with improved therapeutic properties. researchgate.net These modifications aim to alter the molecule's activity, stability, or other pharmacological characteristics. Research has explored various transformations on the vinblastine-type skeleton. For instance, new hydroxymethyl derivatives of leurosine have been synthesized via the selective reduction of the parent molecule. researchgate.net Another approach involves the nitration of alkaloids like leurosine, followed by conversion to amino derivatives, which have shown cytotoxic activity. researchgate.net Such derivatizations highlight the effort to create a library of related compounds for structure-activity relationship (SAR) studies. acs.org
Controlling the site (regioselectivity) and three-dimensional orientation (stereoselectivity) of chemical reactions is crucial when modifying complex molecules like leurosine. nih.govmdpi.comnih.gov Without such control, a mixture of isomers could be produced, complicating purification and potentially leading to products with undesirable biological profiles.
An example of a regioselective pathway is the one-step modification of the 1-hydroxyl group of ailanthinone, a different natural product, where this specific hydroxyl group reacts in preference to two others without the need for protecting groups. scirp.org Similar principles are applied in the synthesis of vinca alkaloid derivatives. For instance, an original and regiospecific rearrangement of vinorelbine (B1196246), followed by a diastereoselective reduction, has been used to create a family of derivatives with an enlarged and functionalized C' ring. acs.org This strategy allows for the control of up to two new asymmetric centers, leading to enantiopure products. acs.org The choice of reducing agent, such as NaBH(OAc)3, can be critical for achieving high yields and diastereoselectivity in these transformations. acs.org
Preferential Chemical Modifications for Targeted Activity
Rational Design and Synthesis of Novel Leurosine Analogues
The rational design of novel analogues involves making targeted structural changes to a parent molecule to enhance its desired properties. rushim.ru However, for vinca alkaloids, the rational design of new derivatives has been challenging because the precise binding site on tubulin and the exact mechanisms of action are not fully understood. researchgate.netacs.org Despite this, synthetic efforts continue to produce novel analogues that are inaccessible through modification of the natural products alone. nih.gov
Total synthesis provides a powerful platform for creating analogues with deep-seated structural changes. researchgate.net For example, analogues of vindoline with key modifications at the C6-C8 positions have been synthesized and incorporated into vinblastine-like structures to probe the importance of specific structural features, such as the Δ(6,7)-double bond. researchgate.net Another approach involves synthesizing fluorinated analogues. The synthesis of 20,20-difluorocatharanthine and its subsequent coupling with vindoline was explored as a potential route to analogues of the vinflunine (B192657) family, although this led to unexpected alkaloid structures. researchgate.net These studies, even when not yielding the expected product, provide valuable insights into the reactivity of these complex systems and expand the chemical space for biological evaluation. nih.govresearchgate.net
Structure-Activity Relationship (SAR) Studies of Leurosine Derivatives
The exploration of Structure-Activity Relationships (SAR) is a cornerstone in the development of more effective and less toxic analogues of Vinca alkaloids, including those derived from leurosine. mdpi.com The intricate dimeric structure of these compounds, composed of a catharanthine (or cleavamine) "upper" unit and a vindoline "lower" unit, offers multiple sites for chemical modification. Research has systematically altered these sites to understand their influence on biological activity, primarily the inhibition of microtubule assembly.
Initial studies focused on the naturally occurring alkaloids. For instance, leurosidine, an isomer of vinblastine, demonstrates significant antitumor activity. princeton.edu The key structural difference lies in the stereochemistry at the C4' position of the catharanthine moiety, highlighting the sensitivity of the molecule's activity to subtle stereochemical changes. princeton.edu The accepted epoxide structure of leurosine itself presents a unique chemical feature compared to other major Vinca alkaloids like vinblastine and vincristine (B1662923). princeton.edu
Extensive efforts have been directed toward creating semi-synthetic derivatives to improve therapeutic properties. researchgate.net Modifications to the vindoline portion have yielded significant results. One of the most notable successes is vindesine, a desacetyl vinblastine amide, which was selected for development due to its broader spectrum of activity, more closely resembling that of vincristine than its parent compound, vinblastine. princeton.edu
Alterations to the catharanthine "upper" portion have also led to important discoveries. The development of vinorelbine, for example, involved the contraction of the C' ring in anhydrovinblastine, a derivative that can be synthesized from leurosine. researchgate.netwikipedia.orgnih.gov This modification resulted in a compound with a distinct and often improved therapeutic profile. acs.org
Systematic modifications of the core ring system have provided deeper insights. The total synthesis of vinblastine analogues with deep-seated structural changes in the vindoline subunit, such as altering the DE ring system from the natural 6,5-membered rings to 5,5, 6,6, or a reversed 5,6 configuration, has been explored. nih.gov These studies reveal how fundamental changes to the molecular scaffold impact activity. nih.gov Furthermore, the creation of hybrid molecules, such as those combining a Vinca alkaloid framework with the peptide chain of phomopsin, has been investigated. researchgate.net Although molecular modeling indicated a different binding orientation for these hybrids compared to phomopsin A, many showed potent inhibition of microtubule assembly and high cytotoxicity. researchgate.net
The following table summarizes key derivatives and the impact of their structural modifications on activity.
| Compound/Derivative | Structural Modification | Impact on Activity/Significance | Reference |
| Leurosidine | Isomer of Vinblastine (different stereochemistry at C4') | Possesses significant experimental antitumor activity. | princeton.edu |
| Vindesine | Desacetyl vinblastine amide (modification on vindoline part) | Broader spectrum of activity, resembling vincristine. | princeton.edu |
| Vinorelbine | C' ring contraction of anhydrovinblastine (modification on catharanthine part) | A key semi-synthetic agent with an improved therapeutic profile. | researchgate.netacs.org |
| Anhydrovinblastine | Dehydration product of vinblastine or deoxygenation product of leurosine | Key intermediate in the synthesis of other derivatives like vinorelbine. | researchgate.netnih.govnih.gov |
| Vinca-Phomopsin Hybrids | Linking octahydrophomopsin lateral chain to the cleavamine moiety | Potent inhibitors of microtubule assembly and highly cytotoxic, despite different binding orientations. | researchgate.net |
| 6,6 DE Ring System Analogues | Expansion of the vindoline E ring to a 6-membered ring | Represents a surprisingly effective class for analogue design. | nih.gov |
These SAR studies underscore that the biological activity of leurosine and its derivatives is highly dependent on the specific three-dimensional structure, the nature of substituents on both the vindoline and catharanthine moieties, and the core ring architecture. mdpi.comprinceton.edu
Computational Chemistry and Molecular Modeling in Analog Design
Computational chemistry and molecular modeling have become indispensable tools in the rational design of leurosine analogues and other Vinca alkaloids. nih.govmdpi.com These approaches allow researchers to predict how structural modifications will affect the binding of a compound to its biological target, tubulin, thereby guiding synthetic efforts toward more promising candidates. numberanalytics.com This in-silico analysis helps to prioritize which analogues to synthesize, saving significant time and resources. symeres.com
Molecular modeling studies have been employed to provide detailed insights into the interactions between Vinca alkaloid derivatives and the tubulin heterodimer. For instance, modeling of novel vinca derivatives with functionalization at positions 7' and 8' of the C' ring helped to explain how these changes could lead to improved binding interactions at the interface between α-tubulin and β-tubulin compared to the parent compound, vinblastine. researchgate.net Similarly, when hybrids of vinblastine and phomopsin were designed, molecular modeling was used to understand the orientation of the added peptide chains and how they might interact with the tubulin binding site. researchgate.net
The process of computer-aided drug design (CADD) in this context often involves several key steps:
Target Analysis : Utilizing 3D structural data of the tubulin protein, often from X-ray crystallography. symeres.com
Molecular Docking : Simulating the binding of a designed analogue into the Vinca binding site on tubulin. This helps to predict the binding affinity and orientation of the new molecule. dntb.gov.uadcmhi.com.cn
Energy Calculations : Methods like free-energy perturbation (FEP+) can be used to calculate the relative binding free energy of a ligand, offering a more quantitative prediction of its potency. symeres.com
SAR Visualization : Computational models help to rationalize observed structure-activity relationships and guide the next cycle of analogue design. nih.gov
For example, models can reveal that a specific modification might introduce a favorable hydrogen bond with an amino acid residue in the binding pocket or, conversely, cause a steric clash that would reduce binding affinity. dcmhi.com.cn These computational insights are crucial for moving beyond traditional trial-and-error synthesis and toward a more knowledge-driven design of novel therapeutic agents. mdpi.comnumberanalytics.com The synergy between computational prediction and synthetic chemistry accelerates the discovery of next-generation compounds derived from the leurosine scaffold.
Molecular and Cellular Mechanisms of Action of Leurosine Sulfate
Interaction with Tubulin and Perturbation of Microtubule Dynamics
The principal mechanism of action for leurosine sulfate (B86663), like other vinca (B1221190) alkaloids, is its interaction with tubulin, the fundamental protein subunit of microtubules. patsnap.comresearchgate.net This interaction prevents the proper formation and function of the mitotic spindle, a structure crucial for cell division. researchgate.net
Leurosine sulfate and other vinca alkaloids bind to a specific site on the β-tubulin subunit. patsnap.comscbt.com This binding site is located at the interface between two tubulin heterodimers. uah.es The interaction inhibits the polymerization of tubulin dimers into microtubules. patsnap.comscbt.com While detailed crystallographic data for leurosine itself is limited, studies on the closely related vinblastine (B1199706) show it binds near the exchangeable GTP-binding site (E-site) at the longitudinal interface between two tubulin heterodimers, which explains the subsequent inhibition of microtubule assembly. uah.es This binding alters the conformation of tubulin, preventing its assembly into functional microtubules. scbt.com
Microtubules are highly dynamic structures that undergo constant cycles of polymerization (growth) and depolymerization (shrinkage), a process known as dynamic instability. frontiersin.orgnih.gov This dynamic nature is critical for their cellular functions. nih.gov Leurosine sulfate disrupts this delicate equilibrium. scbt.com
Table 1: Effects of Vinca Alkaloids on Microtubule Dynamics
| Parameter | Effect | Reference |
|---|---|---|
| Tubulin Polymerization | Inhibition | patsnap.comscbt.comsld.cu |
| Microtubule Depolymerization | Promotion (at high concentrations) | taylorandfrancis.comnih.gov |
| Dynamic Instability | Suppression | scbt.comabcam.com |
A primary consequence of perturbed microtubule dynamics is the failure to form a functional mitotic spindle during cell division. patsnap.comtaylorandfrancis.com The mitotic spindle is a complex apparatus composed of microtubules that is responsible for the accurate alignment and segregation of chromosomes into two daughter cells. patsnap.comtaylorandfrancis.com
Leurosine and related compounds prevent the assembly of these crucial spindle microtubules. taylorandfrancis.com The absence of a properly formed spindle means that chromosomes cannot be aligned correctly at the metaphase plate or segregated to opposite poles of the cell. sld.cu This disruption of the mitotic apparatus is a direct trigger for the activation of cell cycle checkpoints. cancerresearchuk.org
Effects on Microtubule Polymerization, Depolymerization, and Dynamic Instability
Induction of Cell Cycle Arrest and Apoptosis in Cellular Models
By disrupting the mitotic spindle, leurosine sulfate causes dividing cells to halt their progression through the cell cycle, a phenomenon known as mitotic arrest. researchgate.net This prolonged arrest ultimately activates cellular pathways that lead to programmed cell death, or apoptosis. patsnap.comsld.cu
The failure of chromosomes to attach properly to the mitotic spindle activates the spindle assembly checkpoint. This crucial surveillance mechanism prevents the cell from proceeding into anaphase until all chromosomes are correctly aligned. taylorandfrancis.com The action of vinca alkaloids, including leurosine, leads to a sustained activation of this checkpoint, causing cells to accumulate in the M-phase of the cell cycle, specifically in a state of metaphase arrest. researchgate.netsld.cusld.cu This arrest prevents the completion of mitosis and cell division. sld.cu
Prolonged mitotic arrest triggers apoptosis through one or both of the major apoptotic pathways: the intrinsic (mitochondrial) and extrinsic (death receptor) pathways. researchgate.netnih.gov
The intrinsic pathway is often initiated by internal cellular stress, such as that caused by mitotic arrest. genome.jp This pathway involves the permeabilization of the outer mitochondrial membrane, leading to the release of key pro-apoptotic molecules like cytochrome c into the cytoplasm. researchgate.netmdpi.com The release of these factors activates a cascade of enzymes called caspases, which are the executioners of apoptosis. nih.gov The Bcl-2 family of proteins plays a critical regulatory role in this process, with a balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-XL) members determining the cell's fate. scielo.org Vinca alkaloids can induce apoptosis by influencing this balance. nih.gov
The extrinsic pathway is activated by external signals through cell surface death receptors, such as Fas and TNF receptors. researchgate.netmdpi.com Binding of their respective ligands initiates a signaling cascade that directly activates initiator caspases, like caspase-8, which in turn activate the same executioner caspases as the intrinsic pathway to dismantle the cell. researchgate.net While the primary mechanism for vinca alkaloids is thought to be through mitotic arrest leading to intrinsic pathway activation, crosstalk between the two pathways is common. patsnap.comresearchgate.net
Table 2: Compounds Mentioned in this Article
| Compound Name |
|---|
| Leurosine sulfate |
| Vinblastine |
| Vincristine (B1662923) |
| Tubulin |
| Cytochrome c |
| Bax |
| Bak |
| Bcl-2 |
| Bcl-XL |
| Caspase-8 |
Investigation of Non-Tubulin Mediated Cellular Effects
Modulation of Angiogenesis in Preclinical Models
Vinca alkaloids have demonstrated anti-angiogenic properties in various preclinical settings, suggesting a mechanism that extends beyond their direct cytotoxic effects on rapidly dividing tumor cells. jci.org This activity is particularly relevant in the context of tumor growth, which is highly dependent on the formation of new blood vessels.
Preclinical studies utilizing models such as the chick embryo chorioallantoic membrane (CAM) assay and in vivo tumor models have provided evidence for the anti-angiogenic potential of vinblastine, a close structural analogue of leurosine. jci.orgaacrjournals.org In a study using a human neuroblastoma xenograft model, vinblastine, when used in combination with rapamycin, exhibited a significant reduction in microvessel area, indicating potent anti-angiogenic activity. aacrjournals.org
Further investigations into the dose-dependent anti-angiogenic effects of vinblastine have been conducted in a rat mesentery model where angiogenesis was induced by Vascular Endothelial Growth Factor-A (VEGF-A). tandfonline.comnih.gov Continuous, low-dose (metronomic) administration of vinblastine demonstrated a significant, dose-dependent suppression of angiogenesis. tandfonline.comnih.gov These findings from preclinical models suggest that the therapeutic efficacy of vinca alkaloids may be, in part, attributable to their ability to inhibit the formation of new blood vessels essential for tumor growth. tandfonline.com
Table 1: Preclinical Studies on the Anti-Angiogenic Effects of Vinblastine
| Model System | Compound | Key Findings | Reference |
|---|---|---|---|
| Human Neuroblastoma Orthotopic Mouse Model | Vinblastine (in combination with Rapamycin) | Significantly greater angiostatic activity observed with the combination treatment compared to single-agent therapy. | aacrjournals.org |
| Chick Embryo Chorioallantoic Membrane (CAM) Assay | Vinblastine | Demonstrated dose-dependent anti-angiogenic activity. | aacrjournals.org |
| Rat Mesentery Model (VEGF-A-induced angiogenesis) | Vinblastine | Continuous low-dose administration resulted in a dose-dependent suppression of angiogenesis. A higher dose (2.0 mg/kg/week) significantly suppressed angiogenesis. | tandfonline.comnih.gov |
| In vitro Human Umbilical Vein Endothelial Cells (HUVECs) | Vinblastine | Inhibition of multiple events related to angiogenesis. | tandfonline.com |
| Lewis Lung Carcinoma Mouse Model | Vinblastine (in combination with an anti-VEGF receptor-2 antibody) | Continuous low-dose therapy induced sustained tumor regression, partly through anti-angiogenic mechanisms. | jci.org |
Influence on Signal Transduction Pathways in Cellular Contexts
Beyond their impact on angiogenesis, vinca alkaloids have been shown to modulate critical intracellular signal transduction pathways that are often dysregulated in cancer. The PI3K/Akt and Ras/Raf/MEK/ERK pathways, which are central to cell proliferation, survival, and growth, have been identified as targets for the non-tubulin mediated effects of these compounds. creative-diagnostics.comnih.gov
Preclinical research focusing on vincristine, another close analogue of leurosine, has provided insights into these interactions. In preclinical models of KRAS-mutant colorectal cancer, the combination of vincristine with a MEK inhibitor, trametinib, resulted in the inhibition of both the Ras/Raf/MEK and PI3K/Akt/mTOR signaling pathways. nih.govresearchgate.net This dual inhibition suggests a broader mechanism of action for vincristine beyond its established role as a microtubule inhibitor. nih.gov
Furthermore, in glioma cell lines, vincristine has been shown to inhibit cell proliferation by targeting the PI3K/Akt signaling pathway. springermedizin.deresearchgate.net Network pharmacology and experimental validation have suggested that the anti-glioma effects of vincristine may be mediated through core targets within this pathway. springermedizin.deresearchgate.net The activation of the PI3K/Akt pathway is a known mechanism of resistance to chemotherapy, and its inhibition by vinca alkaloids could potentially enhance therapeutic efficacy. mdpi.com
The Ras/Raf/MEK/ERK pathway, another critical regulator of cell fate, is also influenced by vinca alkaloids. nih.gov While direct modulation by leurosine sulfate requires further investigation, the effects of related compounds on this pathway underscore the complexity of their cellular actions.
Table 2: Preclinical Research on the Influence of Vincristine on Signal Transduction Pathways
| Cellular Context | Compound | Affected Pathway | Key Findings | Reference |
|---|---|---|---|---|
| KRAS-mutant Colorectal Cancer Cell Lines (HCT116, SW620) | Vincristine (in combination with Trametinib) | Ras/Raf/MEK and PI3K/Akt/mTOR | The combination significantly decreased p-mTOR levels, indicating inhibition of both pathways. | nih.gov |
| Glioma Cell Line (U87) | Vincristine | PI3K/Akt | Inhibited cell proliferation and induced G1 phase arrest via the PI3K/Akt signaling pathway. | springermedizin.deresearchgate.net |
| Colorectal Cancer Patient-Derived Xenografts (PDX) | Vincristine (in combination with Trametinib) | mTOR signaling | Suppressed tumor growth and promoted caspase-dependent apoptosis. | nih.gov |
Preclinical Pharmacological Investigations of Leurosine Sulfate
In Vitro Efficacy Studies in Cancer Cell Line Panels
Cytotoxicity and Antiproliferative Activity against Various Cancer Types
Leurosine has demonstrated cytotoxic and antiproliferative effects across a range of human cancer cell lines in laboratory settings. researchgate.netijpsjournal.com Tissue culture studies have shown that leurosine can lyse malignant cells. princeton.edu One study highlighted its potent cytotoxic activity with an IC50 value of 0.73 ± 0.06 µM. researchgate.net Dimeric indole (B1671886) alkaloids, including leurosine, have shown activity against the MDA-MB-231 human breast cancer cell line. ijpsjournal.com
The antiproliferative activity of leurosine and other vinca (B1221190) alkaloids is attributed to their ability to interfere with microtubule dynamics, which are essential for cell division. wisdomlib.orgnih.gov By disrupting the formation of the mitotic spindle, these agents halt cells in the metaphase stage of mitosis, leading to cell death. d-nb.info
Table 1: In Vitro Cytotoxicity of Leurosine and Related Compounds
| Compound | Cell Line | IC50 Value | Source |
|---|---|---|---|
| Leurosine | Not specified | 0.73 ± 0.06 µM | researchgate.net |
| Leurosine | MDA-MB-231 | Active | ijpsjournal.com |
Comparative Efficacy with other Vinca Alkaloids and Microtubule-Targeting Agents
When compared to other vinca alkaloids, leurosine's efficacy has shown some variability. In tissue culture studies, leurosine sulfate (B86663) was observed to lyse malignant cells more effectively than vinblastine (B1199706) and leurocristine when the alkaloids were added to the culture as sulfate salts in saline solution. princeton.edu However, in other contexts, its clinical activity was found to be at a lower level than that of vinblastine or leurocristine. princeton.edu
Vindesine sulfate has been shown to be approximately three times more potent than vincristine (B1662923) and almost ten times more potent than vinblastine in blocking mitosis in tissue culture. d-nb.info Newer generation vinca alkaloids, such as vinorelbine (B1196246) and vinflunine (B192657), have also been developed, with vinflunine showing superior preclinical antitumor activity compared to other vinca alkaloids. wisdomlib.org Vinorelbine is noted for being more active and less neurotoxic than vincristine and vinblastine. wisdomlib.org
In Vivo Efficacy Studies in Experimental Animal Models
Tumor Growth Inhibition in Xenograft and Syngeneic Models
In vivo studies using animal models are crucial for evaluating the antitumor effects of potential cancer therapeutics. googleapis.com These models, which include xenografts (human tumor cells implanted in immunodeficient mice) and syngeneic models (mouse tumor cells implanted in immunocompetent mice of the same strain), allow for the assessment of a drug's ability to inhibit tumor growth in a living organism. altogenlabs.comcrownbio.com
Leurosine and its derivatives have been tested in various animal models. For instance, the methiodide version of leurosine showed greater experimental activity against P1534 leukemia than the sulfate form. princeton.edu The effectiveness of various vinca alkaloid derivatives has been evaluated against transplanted mouse tumors. google.com Syngeneic models are particularly valuable for studying the interaction between the tumor and the immune system, which is critical for the development of immunotherapies. crownbio.comnih.gov
Pharmacodynamic Biomarkers of Efficacy in Animal Studies
Pharmacodynamic (PD) biomarkers are measurable indicators that can quantify a drug's effect on its target. accelsiors.combiognosys.com In the context of cancer research, PD biomarkers can provide early evidence of a drug's biological activity and potential efficacy. mdpi.comfrontiersin.org For microtubule-targeting agents like leurosine, pharmacodynamic markers could include assessments of mitotic arrest or apoptosis in tumor tissue.
While specific pharmacodynamic biomarkers for leurosine sulfate in animal studies are not extensively detailed in the provided search results, the general approach involves measuring the drug's impact on its intended biological pathway. reactionbiology.com This can involve analyzing tumor tissue for changes in cell cycle progression, microtubule integrity, or the activation of cell death pathways. reactionbiology.com Such studies are essential for optimizing dosing schedules and predicting clinical response.
Mechanisms of Acquired and Intrinsic Resistance to Leurosine Sulfate
A significant challenge in cancer chemotherapy is the development of drug resistance, which can be either intrinsic (pre-existing) or acquired (developed after exposure to the drug). google.comnih.govfrontiersin.org
The most common mechanism of resistance to vinca alkaloids, including leurosine, is the overexpression of drug efflux pumps, such as P-glycoprotein (P-gp), which is encoded by the MDR1 gene. oaepublish.com These pumps actively transport the drugs out of the cancer cells, preventing them from reaching the necessary concentration to be effective. oaepublish.com
Other mechanisms of resistance include:
Alterations in the drug's target: Modifications to the tubulin protein can prevent the vinca alkaloid from binding effectively. oaepublish.com
Expression of drug detoxification mechanisms. oaepublish.com
Reduced susceptibility to apoptosis (programmed cell death). oaepublish.com
Alterations in cell proliferation. oaepublish.com
Resistance can be conferred by genes present on the chromosome (intrinsic) or acquired through the transfer of genetic material between cells. nih.govuspharmacist.com Understanding these resistance mechanisms is crucial for developing strategies to overcome them and improve the therapeutic efficacy of leurosine sulfate and other vinca alkaloids. researchgate.net
Role of Drug Efflux Transporters (e.g., P-glycoprotein/ABCB1)
A primary mechanism of resistance to many chemotherapeutic agents, including vinca alkaloids, is the overexpression of drug efflux transporters. oaepublish.com These membrane proteins actively pump drugs out of cancer cells, reducing the intracellular concentration and thereby diminishing their cytotoxic effects. mdpi.com
P-glycoprotein (P-gp/ABCB1):
P-glycoprotein, encoded by the ABCB1 gene, is a prominent member of the ATP-binding cassette (ABC) transporter superfamily. oaepublish.comwikipedia.org It functions as an ATP-dependent efflux pump with broad substrate specificity, capable of transporting a wide variety of structurally diverse compounds, including vinca alkaloids. mdpi.comwikipedia.org Overexpression of P-gp is a well-established mechanism of multidrug resistance (MDR) in cancer cells. mdpi.comnih.gov Preclinical models have demonstrated that cancer cells with high levels of P-gp expression exhibit significant resistance to vinca alkaloids. acs.org The transporter recognizes these drugs as substrates and utilizes the energy from ATP hydrolysis to expel them from the cell, preventing them from reaching their intracellular target, tubulin. mdpi.complos.org
| Transporter | Gene | Function | Role in Resistance |
| P-glycoprotein (P-gp) | ABCB1 | ATP-dependent efflux of xenobiotics | Pumps leurosine sulfate out of cancer cells, reducing intracellular concentration and efficacy. mdpi.comwikipedia.orgacs.org |
Alterations in Tubulin Structure or Expression
The primary intracellular target of vinca alkaloids, including leurosine sulfate, is tubulin. researchgate.net These drugs interfere with the dynamics of microtubules, which are essential components of the mitotic spindle required for cell division. oaepublish.comresearchgate.net Resistance can emerge through modifications to this target.
Tubulin Isotype Expression:
Tubulin exists in several different isotypes, and alterations in their expression patterns have been linked to drug resistance. oaepublish.com The overexpression of specific β-tubulin isotypes, particularly βIII-tubulin, has been identified as a cause of resistance to microtubule-targeting agents in preclinical cancer models. aacrjournals.org Changes in the composition of tubulin isotypes can affect the binding affinity of vinca alkaloids, potentially reducing their ability to disrupt microtubule function effectively. oaepublish.com
Tubulin Mutations:
Although less common, mutations within the tubulin genes themselves can lead to resistance. These mutations can alter the drug-binding site, thereby impairing the interaction between leurosine sulfate and tubulin. aacrjournals.org This prevents the drug from exerting its anti-mitotic effect, allowing cancer cells to continue to proliferate.
Downstream Signaling Pathway Adaptations
Cancer cells can also develop resistance by adapting their intracellular signaling pathways to bypass the drug's effects. The disruption of microtubule dynamics by leurosine sulfate can trigger various cellular stress responses and signaling cascades.
Apoptosis Evasion:
A key mechanism of action for many anticancer drugs is the induction of apoptosis (programmed cell death). Resistance can arise from alterations in signaling pathways that regulate apoptosis. Cancer cells may upregulate anti-apoptotic proteins or downregulate pro-apoptotic proteins, making them less susceptible to the cell death signals initiated by drug-induced microtubule damage. oaepublish.com
PI3K/Akt Pathway:
The phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival, proliferation, and growth. google.com Aberrant activation of this pathway is common in many cancers and can contribute to drug resistance. google.com Preclinical studies have shown that the PI3K/Akt pathway can promote cell survival in the presence of chemotherapeutic agents by inhibiting apoptosis and promoting cell cycle progression. google.com While direct studies on leurosine sulfate's interaction with this pathway are limited, the role of this pathway in general vinca alkaloid resistance is an area of ongoing investigation.
Preclinical Strategies to Overcome Resistance
The challenge of drug resistance has spurred the development of various preclinical strategies aimed at restoring or enhancing the efficacy of agents like leurosine sulfate.
Combination Therapy Approaches with Other Agents
Combining leurosine sulfate with other therapeutic agents is a promising strategy to overcome resistance. This approach can involve targeting the resistance mechanism directly or exploiting different cellular vulnerabilities simultaneously.
P-glycoprotein Inhibitors:
The co-administration of P-gp inhibitors with drugs that are P-gp substrates is a well-explored preclinical strategy. nih.gov These inhibitors can block the efflux pump, leading to increased intracellular accumulation of the chemotherapeutic agent and enhanced cytotoxicity. plos.org While no P-gp inhibitors are currently approved for clinical use due to toxicity concerns, research in this area continues. nih.gov
Combination with Other Chemotherapeutics:
Preclinical studies often explore the synergistic effects of combining different classes of anticancer drugs. For instance, combining a microtubule-targeting agent like leurosine sulfate with a DNA-damaging agent or a topoisomerase inhibitor could potentially lead to enhanced tumor cell killing and overcome resistance that is specific to a single mechanism of action. nih.gov
Development of Leurosine Analogues with Modified Resistance Profiles
Chemical modification of the leurosine molecule represents another key strategy to circumvent resistance. The goal is to create new analogues that retain or even enhance the desired anticancer activity while being less susceptible to resistance mechanisms.
Analogues with Reduced P-gp Recognition:
A major focus in the development of new vinca alkaloid analogues has been to create compounds that are poor substrates for P-gp. acs.org By altering the chemical structure, it is possible to reduce the molecule's affinity for the transporter, thereby preventing its efflux from the cancer cell. acs.org Preclinical studies with novel vinblastine analogues have shown that modifications at specific positions can lead to compounds with potent activity against P-gp-overexpressing, multidrug-resistant cell lines. acs.orgacs.org
Analogues with Enhanced Tubulin Binding:
In addition to overcoming efflux, new analogues are designed to have improved interactions with tubulin. acs.org Modifications that increase the binding affinity or alter the mode of interaction with tubulin could potentially overcome resistance mediated by tubulin alterations. acs.org
Novel Drug Delivery Systems for Improved in vivo Targeting and Efficacy (Preclinical)
The encapsulation of chemotherapeutic agents within novel drug delivery systems is a rapidly advancing field with the potential to overcome many of the limitations of conventional chemotherapy, including resistance. nih.govnih.gov
Nanoparticle-Based Delivery:
Encapsulating leurosine sulfate in nanoparticles, such as liposomes or polymeric nanoparticles, can alter its pharmacokinetic profile and biodistribution. rsc.orgresearchgate.net These nanocarriers can protect the drug from premature degradation and metabolism, and in some cases, can facilitate its accumulation in tumor tissue through the enhanced permeability and retention (EPR) effect. thno.org Furthermore, nanoparticle-based systems may be able to bypass P-gp-mediated efflux, as the drug is released intracellularly after the nanoparticle is taken up by the cell, often through endocytosis. thno.org
Targeted Delivery Systems:
To further enhance efficacy and reduce off-target effects, drug delivery systems can be functionalized with targeting ligands, such as antibodies or peptides, that recognize specific receptors overexpressed on the surface of cancer cells. nih.gov This active targeting approach can increase the concentration of the drug at the tumor site, improving its therapeutic index. Preclinical research is actively exploring these "smart" drug delivery systems for a variety of anticancer agents. thno.org
Advanced Analytical and Bioanalytical Methodologies in Leurosine Sulfate Research
Chromatographic Techniques for Isolation, Purification, and Characterization
Chromatography is a foundational technique used to separate individual components from a mixture based on their differential partitioning between a stationary phase and a mobile phase. iajps.com For complex natural product extracts, such as those from C. roseus, chromatographic methods are indispensable for isolating leurosine sulfate (B86663) and related terpenoid indole (B1671886) alkaloids (TIAs). universiteitleiden.nl
High-Performance Liquid Chromatography (HPLC) and its more recent advancement, Ultra-Performance Liquid Chromatography (UPLC), are the predominant techniques for the analysis, separation, and quantification of vinca (B1221190) alkaloids, including leurosine. iajps.comuniversiteitleiden.nl These methods offer high resolution, reproducibility, and the ability to couple with various detectors for both qualitative and quantitative analysis. universiteitleiden.nl UPLC, which utilizes sub-2 µm particle columns, operates at higher pressures to provide significantly faster analysis times, improved resolution, and increased sensitivity compared to traditional HPLC. iajps.comresearchgate.net
In the analysis of leurosine sulfate, reversed-phase HPLC is commonly employed. This technique uses a nonpolar stationary phase (e.g., C18) and a polar mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions of the analytes with the stationary phase. Various HPLC and UPLC methods have been developed for the efficient separation of TIAs and their precursors, although often a single method may only cover a limited number of compounds due to their diverse characteristics. universiteitleiden.nl The combination of liquid chromatography with mass spectrometry (LC-MS) provides a powerful tool for both separation and definitive identification. mit.edusci-hub.se
| Parameter | Description | Reference |
|---|---|---|
| System | HPLC or UPLC/UHPLC Systems | iajps.comuniversiteitleiden.nl |
| Column | Reversed-phase columns (e.g., C18, C8) with particle sizes from <2 µm (UPLC) to 3-5 µm (HPLC). | iajps.comlcms.cz |
| Mobile Phase | Gradient elution is typically used, with a mixture of an aqueous phase (e.g., water with formic acid or ammonium (B1175870) acetate) and an organic phase (e.g., acetonitrile or methanol). | nih.gov |
| Detection | Diode Array Detector (DAD) for UV-Vis spectral data or Mass Spectrometry (MS) for mass information. | universiteitleiden.nlnih.gov |
| Flow Rate | Typically 0.2-1.0 mL/min for HPLC; higher linear velocities are used in UPLC. | iajps.com |
| Temperature | Column oven is often maintained at a constant temperature (e.g., 25-40 °C) to ensure reproducibility. | researchgate.net |
Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective planar chromatography technique widely used in phytochemical analysis. nih.gov In the context of leurosine sulfate research, TLC serves several key purposes:
Purity Assessment: It can be used to quickly assess the purity of an isolated sample or a fraction from column chromatography. libretexts.org An impure sample will often show multiple spots. libretexts.org
Reaction Monitoring: TLC is effective for monitoring the progress of chemical reactions, such as the synthesis of leurosine derivatives. libretexts.org
Fraction Screening: It is used to analyze fractions collected during large-scale preparative chromatography to identify those containing the compound of interest.
A typical TLC system for separating vinca alkaloids might use silica (B1680970) gel plates as the stationary phase and a mobile phase consisting of a solvent mixture like methylene (B1212753) chloride and methanol. justia.com
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC)
Spectroscopic and Spectrometric Characterization Methods
Once isolated and purified, spectroscopic and spectrometric methods are employed to confirm the identity and elucidate the precise chemical structure of leurosine sulfate.
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful analytical technique for the complete structural elucidation of organic molecules. azooptics.com It provides detailed information about the carbon-hydrogen framework of a molecule. azooptics.com For a complex dimeric alkaloid like leurosine, a suite of NMR experiments is required for unambiguous structure determination. hyphadiscovery.com
¹H-NMR (Proton NMR): Identifies the different types of protons in the molecule and their electronic environments.
¹³C-NMR (Carbon-13 NMR): Reveals the number and types of distinct carbon atoms. azooptics.com
2D NMR Experiments: These are essential for assembling the molecular structure.
COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is critical for connecting different fragments of the molecule. hyphadiscovery.com
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, aiding in the determination of stereochemistry. hyphadiscovery.com
The combination of these NMR techniques allows researchers to piece together the intricate, three-dimensional structure of leurosine and confirm the position of the sulfate group. google.comnih.gov
Mass Spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing highly accurate molecular weight information and fragmentation patterns that act as a molecular fingerprint. cuni.cz When coupled with a separation technique like HPLC (LC-MS), it is an indispensable tool for the identification and quantification of compounds in complex mixtures. sci-hub.se
For leurosine, Electrospray Ionization (ESI) is a common soft ionization technique that generates protonated molecular ions [M+H]⁺ in the gas phase with minimal fragmentation. sci-hub.se Tandem Mass Spectrometry (MS/MS) takes this a step further. A specific precursor ion (e.g., the [M+H]⁺ ion of leurosine) is selected, fragmented through collision-induced dissociation (CID), and the resulting product ions are analyzed. cuni.cz This provides structural information and allows for highly selective and sensitive quantification. sci-hub.se Research has identified the characteristic fragmentation pattern for leurosine (vinleurosine), which is essential for its unambiguous identification in plant extracts. sci-hub.senih.gov
| Parameter | Value (m/z) | Description | Reference |
|---|---|---|---|
| Ionization Mode | Positive ESI | Electrospray ionization creates positively charged ions. | sci-hub.se |
| Precursor Ion [M+H]⁺ | 809 | The protonated molecular ion of leurosine. | sci-hub.se |
| Major Product Ions (MS²) | 791, 748, 624, 527, 469, 353, 224 | Fragment ions generated from the precursor ion, used for structural confirmation and quantification. The ion at m/z 748 is often the most intense. | sci-hub.se |
| Limit of Detection (LOD) via LC-MS | ~20.0 ng/mL | Demonstrates the high sensitivity of the technique for detecting trace amounts of the compound. | sci-hub.se |
UV-Vis Spectroscopy measures the absorption of ultraviolet and visible light by a compound. mt.com Molecules with chromophores (light-absorbing functional groups) exhibit a characteristic absorption spectrum. The indole moieties within the leurosine structure act as chromophores, making UV-Vis spectroscopy a useful tool for detection, particularly as a detector following HPLC separation (HPLC-UV/DAD). universiteitleiden.nllcms.cz It allows for the quantification of the compound based on the Beer-Lambert law and can provide preliminary identification by comparing the spectrum to that of a known standard. mt.com
Infrared (IR) Spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations (stretching, bending). msu.edu It is an excellent technique for identifying the functional groups present in a molecule. measurlabs.com For leurosine sulfate, the IR spectrum would provide evidence for the presence of O-H (hydroxyls), N-H (amines), C=O (ester and amide carbonyls), and aromatic C-H and C=C bonds. Crucially, it is also used to confirm the presence of the sulfate group, which exhibits strong, characteristic absorption bands. nih.gov Studies on other sulfated compounds show a strong S=O stretching band appearing around 1230 cm⁻¹. nih.gov
| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) | Reference |
|---|---|---|---|
| O-H (Alcohol/Phenol) | Stretching | 3200-3600 (Broad) | msu.edu |
| N-H (Amine/Amide) | Stretching | 3300-3500 | msu.edu |
| C-H (Aromatic/Aliphatic) | Stretching | 2850-3100 | msu.edu |
| C=O (Ester/Amide) | Stretching | 1650-1750 | msu.edu |
| C=C (Aromatic) | Stretching | 1450-1600 | msu.edu |
| S=O (Sulfate) | Stretching | ~1230 | nih.gov |
| C-O (Ester/Alcohol) | Stretching | 1000-1300 | msu.edu |
Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) for Identification and Quantification
Quantitative Bioanalytical Methods for Preclinical Samples
The investigation of leurosine sulfate in preclinical research necessitates highly sensitive and specific bioanalytical methods to quantify the compound in various biological contexts. These methods are crucial for understanding its cellular pharmacology, including the dynamics of its movement across cell membranes and its distribution within biological systems. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the principal technology for these applications due to its superior selectivity and sensitivity.
Assays for in vitro Cellular Uptake and Efflux Studies
Understanding the mechanisms by which leurosine sulfate enters and exits target cells is fundamental to elucidating its mechanism of action and potential resistance pathways. Cellular uptake and efflux assays are designed to measure these processes quantitatively. While traditional methods often rely on radiolabeled or fluorescent compounds, modern bioanalytical techniques, particularly LC-MS/MS, allow for the direct quantification of unlabeled drugs like leurosine sulfate, avoiding the potential pitfalls of optical interference from test compounds or complex biological matrices. nih.gov
The general principle of these assays involves incubating cultured cells with leurosine sulfate for a defined period. To measure uptake, the extracellular drug is removed, and the cells are lysed to release their intracellular contents. harvard.edu The concentration of leurosine sulfate within the cell lysate is then determined using a validated bioanalytical method. For efflux studies, cells are first loaded with the compound. The extracellular medium is then replaced, and the amount of leurosine sulfate transported out of the cells and into the medium is measured over time. nih.gov These studies are critical for identifying the involvement of specific transporter proteins, such as P-glycoprotein (ABCB1), which are known to cause multidrug resistance by actively pumping vinca alkaloids out of cells. nih.gov
LC-MS/MS-based methods offer a direct way to measure the intracellular accumulation of a compound, providing a clear proxy for efflux activity. nih.gov A lower intracellular concentration in cells overexpressing efflux pumps, compared to control cells, indicates that the compound is a substrate for that transporter. The ratio between the intracellular and total drug amount can serve as an inverse proxy for efflux activity. nih.gov
| Assay Type | Principle | Key Steps | Typical Endpoint Measurement |
| Cellular Uptake | Measures the rate and extent of a compound entering cells over time. | 1. Incubate cultured cells with a known concentration of leurosine sulfate. 2. Stop the uptake process at various time points. 3. Wash cells to remove extracellular compound. 4. Lyse cells to release intracellular contents. | Quantification of leurosine sulfate in cell lysate via LC-MS/MS. |
| Efflux Assay | Measures the rate of a compound being actively transported out of cells. | 1. "Load" cells with leurosine sulfate. 2. Replace the external medium with a compound-free buffer. 3. Collect the external medium at different time points. 4. Alternatively, measure the remaining intracellular compound after a set time. | Quantification of leurosine sulfate in the external medium or remaining in the cell lysate via LC-MS/MS. |
Quantification in Preclinical Biological Matrices (e.g., cell lysates, animal tissues)
Accurate quantification of leurosine sulfate in complex preclinical matrices such as cell lysates and animal tissues is essential for pharmacokinetic and pharmacodynamic studies. Validated liquid chromatography-mass spectrometry methods are the standard for this purpose, providing the necessary specificity to distinguish the analyte from endogenous matrix components and other metabolites.
Research has led to the development of sensitive and specific liquid chromatography-ion trap mass spectrometry (LC-IT-MS) methods for the simultaneous identification and quantification of several Catharanthus roseus alkaloids, including leurosine (vinleurosine). researchgate.net These methods are characterized by their high selectivity, achieved through Multiple Reaction Monitoring (MRM), where a specific precursor ion of the target molecule is isolated and fragmented to produce a characteristic product ion. For leurosine, the transition of the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 809 to a product ion at m/z 748 is typically monitored. researchgate.netresearchgate.net
Sample preparation is a critical step and generally involves protein precipitation to remove larger molecules from the matrix, followed by extraction techniques like liquid-liquid extraction or solid-phase extraction to concentrate the analyte and remove interfering substances. research-solution.com For tissue samples, a homogenization step is required prior to extraction. innovareacademics.in The use of a suitable internal standard, such as a structurally similar alkaloid (e.g., vinblastine) or a stable isotope-labeled version of the analyte, is crucial to correct for variability during sample preparation and analysis. researchgate.net
Method validation is performed according to regulatory guidelines to ensure reliability, covering parameters such as linearity, accuracy, precision, limit of detection (LOD), limit of quantification (LOQ), recovery, and stability. researchgate.netinnovareacademics.in
Below is a table summarizing the parameters of a representative validated LC-MS method for the quantification of leurosine.
| Parameter | Finding | Reference |
| Instrumentation | Liquid Chromatography-Ion Trap Mass Spectrometry (LC-IT-MS) | researchgate.net |
| Ionization Mode | Electrospray Ionization (ESI), Positive | researchgate.netnih.gov |
| Precursor Ion [M+H]⁺ | m/z 809 | researchgate.netresearchgate.net |
| Product Ion | m/z 748 | researchgate.netresearchgate.net |
| Linearity Range | 0.5–1000 ng/mL | researchgate.net |
| Limit of Detection (LOD) | 0.583 ng/mL | researchgate.net |
| Limit of Quantitation (LOQ) | 1.767 ng/mL | researchgate.net |
| Intra-day Precision (%RSD) | 0.23–2.71% | researchgate.net |
| Inter-day Precision (%RSD) | 0.40–2.90% | researchgate.net |
| Recovery | 99.63–104.30% | researchgate.net |
| Stability (%RSD) | 0.69–3.45% | researchgate.net |
This robust bioanalytical methodology enables researchers to generate high-quality data for assessing the absorption, distribution, metabolism, and excretion (ADME) properties of leurosine sulfate in preclinical models.
Future Research Trajectories and Emerging Opportunities for Leurosine Sulfate
Exploration of Leurosine Sulfate's Potential in Other Pathophysiological Contexts (Preclinical)
While the primary focus of Vinca (B1221190) alkaloid research has been oncology, the fundamental mechanism of action—disruption of microtubule dynamics—is relevant to other proliferative or inflammatory conditions. rroij.com Future preclinical research should systematically explore the efficacy of leurosine sulfate (B86663) in these alternative contexts.
One promising, albeit underexplored, area is in dermatology. There is preliminary experimental evidence suggesting that leurosine has a substantial topical antimitotic effect on mouse vaginal mucosa, indicating its potential as a candidate for controlling epidermal mitosis in hyperproliferative skin disorders like psoriasis. nih.gov Research on C. roseus leaf extracts, which contain a variety of alkaloids including leurosine, has also pointed towards potential anti-psoriasis activity. researchgate.net Given that psoriasis is an autoimmune disease characterized by hyperproliferation of keratinocytes, the antimitotic properties of leurosine sulfate warrant further investigation in relevant preclinical models. nih.gov
Additionally, the broader family of Vinca alkaloids has shown effects beyond anticancer activity. For instance, vincristine (B1662923) has been studied in animal models for its potential to induce chemical sympathetic denervation, suggesting a possible role in treating conditions like resistant hypertension. researchgate.net While direct evidence for leurosine sulfate is absent, its structural similarity to other Vinca alkaloids suggests that its effects on various cell types and signaling pathways could be broader than currently known. Future preclinical studies could use a variety of disease models to screen for unexpected therapeutic activities.
Table 1: Potential Non-Oncological Preclinical Research Areas for Leurosine Sulfate
| Pathophysiological Context | Rationale | Potential Preclinical Models |
|---|---|---|
| Psoriasis | Antimitotic effect on epidermal cells. nih.gov | Imiquimod-induced psoriasis mouse models; human skin explant cultures. mdpi.comnih.gov |
| Inflammatory Conditions | Modulation of inflammatory pathways. researchgate.net | Animal models of rheumatoid arthritis; lipopolysaccharide (LPS)-stimulated cell cultures. epo.org |
| Resistant Hypertension | Potential for chemical sympathetic denervation. researchgate.net | Animal models of hypertension (e.g., Landrace swine). researchgate.net |
| Viral Diseases | Some Vinca alkaloids have shown antiviral properties. mdpi.com | In vitro viral replication assays against various viruses. |
Integration of Omics Technologies (Genomics, Proteomics, Metabolomics) in Research
The advent of "omics" technologies provides powerful tools to dissect the complex biological effects of compounds like leurosine sulfate at a systems level. Integrating genomics, proteomics, and metabolomics will be crucial for elucidating its precise mechanisms of action, identifying biomarkers of response and resistance, and uncovering new therapeutic opportunities. nih.govnih.gov
Genomics and Transcriptomics: Microarray and RNA-sequencing analyses can create comprehensive profiles of gene expression changes in cells treated with leurosine sulfate. This can help identify not only the primary pathways affected (e.g., microtubule dynamics, cell cycle) but also secondary and off-target effects that might contribute to its therapeutic action or toxicity. nih.gov Such genomic profiling is essential for understanding the full spectrum of cellular responses and can point to novel synergistic drug combinations. nih.gov
Proteomics: High-resolution differential proteome analysis can identify specific proteins whose expression or post-translational modification is altered in response to leurosine sulfate. nih.gov Studies on other Vinca alkaloids have used proteomics to uncover novel mechanisms of resistance involving alterations in cytoskeletal proteins beyond tubulin, such as actin-binding proteins like L-plastin and nuclear matrix proteins like lamin B1. nih.govresearchgate.net Applying similar techniques to leurosine sulfate could reveal unique protein interactions and resistance pathways, offering new targets to enhance its efficacy.
Metabolomics: As the end products of cellular processes, metabolites provide a direct snapshot of the physiological state of a cell or organism. nih.gov Metabolomic profiling of Catharanthus roseus itself has been used to understand the biosynthesis of various alkaloids, including leurosine. acs.orgmdpi.comuniversiteitleiden.nl In a therapeutic context, untargeted metabolomics can reveal how leurosine sulfate alters cellular metabolism in cancer cells, potentially identifying metabolic vulnerabilities that could be exploited with combination therapies. rroij.comacs.org
Table 2: Application of Omics Technologies in Leurosine Sulfate Research
| Omics Technology | Research Goal | Potential Findings |
|---|---|---|
| Genomics/Transcriptomics | Identify gene expression signatures of response/resistance. | Biomarkers for patient stratification; novel therapeutic targets; rationale for combination therapies. nih.govnih.gov |
| Proteomics | Characterize protein expression and modification changes. | Elucidation of resistance mechanisms; identification of off-target effects; novel protein-drug interactions. nih.govresearchgate.net |
| Metabolomics | Profile changes in cellular metabolism. | Understanding of metabolic reprogramming; identification of metabolic vulnerabilities; discovery of novel bioactive metabolites. acs.orgmdpi.com |
Advanced In Vitro and In Vivo Preclinical Modeling for Efficacy and Mechanism Studies
The limitations of traditional two-dimensional (2D) cell culture in predicting clinical outcomes are well-documented. oncotarget.com Future preclinical research on leurosine sulfate must incorporate more physiologically relevant models to better assess its efficacy and study its mechanisms in a context that more closely mimics human disease.
3D Spheroid Models: Three-dimensional (3D) cell culture systems, such as tumor spheroids, allow cells to interact with each other and the extracellular matrix in a way that better recapitulates the in vivo tumor microenvironment. nih.govmdpi.com These models often exhibit gradients of oxygen, nutrients, and drug penetration, leading to differences in drug sensitivity compared to 2D cultures. oncotarget.com Studies with other Vinca alkaloids like vincristine have demonstrated that 3D models can reveal nuances in drug response, such as increased sensitivity in the spheroid periphery. mdpi.com Employing 3D spheroid models for leurosine sulfate testing would provide more accurate data on its ability to penetrate tumor masses and exert its cytotoxic effects. mdpi.com
Patient-Derived Xenograft (PDX) Models: PDX models, created by implanting tumor tissue from a patient directly into an immunodeficient mouse, are considered high-fidelity preclinical models because they retain the genetic and histological characteristics of the original human tumor. frontiersin.orgnih.govnih.gov These models are invaluable for evaluating therapeutic efficacy across a diverse range of patient tumors and for identifying biomarkers of response. nih.govmdpi.com Establishing a panel of PDX models for various cancer types would be a powerful platform to test the efficacy of leurosine sulfate, both as a single agent and in combination therapies, providing robust preclinical data to guide potential clinical trials. nih.gov
Table 3: Advanced Preclinical Models for Leurosine Sulfate Research
| Model Type | Key Advantages | Application for Leurosine Sulfate |
|---|---|---|
| 3D Spheroid Cultures | More accurately mimics tumor microenvironment, cell-cell interactions, and drug penetration gradients. mdpi.commdpi.com | Assess tumor penetration, efficacy in a more resistant environment, and mechanisms of spatial-dependent cell death. |
| Patient-Derived Xenografts (PDX) | Retains histology and genetic heterogeneity of the original patient tumor; high predictive value for clinical response. frontiersin.org | Evaluate efficacy across a panel of patient tumors, identify predictive biomarkers, and test combination strategies in a clinically relevant setting. |
| Organoid Cultures | Self-organizing 3D structures that mimic organ architecture and function. | Study effects on specific cell types within a complex tissue model; potential for personalized medicine screening. |
Innovations in Targeted Delivery and Nanotechnology for Enhanced Preclinical Performance
A significant challenge with many chemotherapeutic agents, including Vinca alkaloids, is achieving a therapeutic concentration at the tumor site without causing systemic toxicity. onlinescientificresearch.com Nanotechnology offers a promising avenue to overcome these limitations by improving the pharmacokinetic and pharmacodynamic properties of leurosine sulfate. researchgate.nettandfonline.comekb.eg
The development of liposomal formulations for related compounds, such as liposomal vincristine (Marqibo®), provides a strong precedent. researchgate.net Encapsulating drugs within nanoparticles or liposomes can enhance their solubility, protect them from premature degradation, prolong their circulation time, and enable passive or active targeting to tumor tissues through the enhanced permeability and retention (EPR) effect. nih.govfrontiersin.org
Future research should focus on developing and testing various nanoformulations of leurosine sulfate in preclinical models.
Liposomal Formulations: Liposomes are versatile vesicles that can encapsulate both hydrophilic and hydrophobic drugs. google.com Research could explore different lipid compositions and surface modifications (e.g., PEGylation to create "stealth" liposomes) to optimize drug loading, stability, and release kinetics for leurosine sulfate. researchgate.net
Polymeric Nanoparticles: Biodegradable polymers can be used to create nanoparticles that encapsulate leurosine sulfate, allowing for controlled drug release. onlinescientificresearch.com The surface of these nanoparticles can be functionalized with targeting ligands (e.g., antibodies, peptides) to direct them specifically to cancer cells, potentially increasing efficacy and reducing off-target effects. tandfonline.com
Table 4: Potential Nanotechnology-Based Delivery Systems for Leurosine Sulfate
| Delivery System | Description | Potential Preclinical Benefits |
|---|---|---|
| Liposomes | Spherical vesicles composed of lipid bilayers. google.com | Increased solubility, prolonged circulation, reduced toxicity, passive tumor targeting via EPR effect. nih.govresearchgate.net |
| Polymeric Nanoparticles | Solid colloidal particles made from biodegradable polymers. onlinescientificresearch.com | Controlled and sustained release, potential for active targeting with surface ligands. tandfonline.com |
| Solid Lipid Nanoparticles (SLNs) | Lipid-based nanoparticles that are solid at room temperature. researchgate.net | High stability, controlled release, good biocompatibility. |
Synergistic Research on Leurosine Sulfate within Combination Therapy Paradigms (Preclinical)
The standard of care for most cancers involves combination therapy, which can increase efficacy, overcome drug resistance, and allow for lower doses of individual agents, thereby reducing toxicity. google.comnih.gov Vinca alkaloids are frequently used in combination regimens. rroij.comnih.gov A crucial future direction for leurosine sulfate is the systematic preclinical evaluation of its potential in synergistic drug combinations.
High-throughput screening (HTS) platforms are essential for efficiently testing a large number of drug combinations. nih.govbiorxiv.org These screens can rapidly identify synergistic, additive, or antagonistic interactions between leurosine sulfate and a wide array of other compounds, including other conventional chemotherapeutics, targeted agents, and immunotherapies. researchgate.netplos.org
Key considerations for preclinical combination studies include:
Mechanism-Based Combinations: Pairing leurosine sulfate with drugs that target complementary pathways. For example, combining a mitotic inhibitor with an agent that induces DNA damage or inhibits a specific signaling pathway could lead to a synergistic effect.
Overcoming Resistance: Combining leurosine sulfate with drugs that inhibit known resistance mechanisms to Vinca alkaloids (e.g., inhibitors of drug efflux pumps like P-glycoprotein). researchgate.net
Scheduling and Sequencing: Preclinical studies have shown that the timing of administration can be critical. For instance, combining Vinca alkaloids with cytostatic drugs that cause cell cycle arrest can be antagonistic if not sequenced properly, as Vinca alkaloids require actively cycling cells to be effective. nih.gov
Table 5: Preclinical Combination Therapy Research Strategies for Leurosine Sulfate
| Combination Strategy | Rationale | Example Drug Classes for Screening |
|---|---|---|
| Complementary Cytotoxicity | Target different phases of the cell cycle or different cell survival pathways. | DNA damaging agents (e.g., platinum compounds), topoisomerase inhibitors. |
| Targeted Therapy | Inhibit specific oncogenic signaling pathways that promote survival. | Kinase inhibitors (e.g., EGFR, BRAF inhibitors), PARP inhibitors. |
| Reversal of Resistance | Block mechanisms that lead to drug insensitivity. | P-glycoprotein inhibitors, agents targeting apoptosis pathways (e.g., Bcl-2 inhibitors). researchgate.net |
| Immuno-oncology | Enhance the immune system's ability to recognize and kill cancer cells. | Immune checkpoint inhibitors (e.g., anti-PD-1/PD-L1), cancer vaccines. |
Q & A
Q. What are the established mechanisms of action of leurosine sulfate in microtubule dynamics, and how do they compare to other Vinca alkaloids?
Leurosine sulfate, a Vinca alkaloid derivative, disrupts microtubule assembly by binding to tubulin, leading to mitotic arrest in dividing cells . Mechanistically, it inhibits tubulin polymerization with a distinct binding affinity compared to vinblastine or vincristine. Researchers should employ in vitro tubulin polymerization assays (e.g., spectrophotometric monitoring at 350 nm) and competitive binding studies using radiolabeled alkaloids to quantify its inhibitory concentration (IC₅₀) relative to other derivatives. Structural analyses (X-ray crystallography or molecular docking) can further elucidate binding site variations .
Q. How can researchers ensure purity and stability of leurosine sulfate in experimental preparations?
Purity validation requires high-performance liquid chromatography (HPLC) with UV detection (λ = 220–280 nm) and mass spectrometry to confirm molecular integrity . Stability tests should assess degradation under varying pH, temperature, and light exposure. For in vivo studies, lyophilized formulations with inert stabilizers (e.g., mannitol) are recommended to prevent hydrolysis. Standardized protocols from pharmacopeial guidelines, such as USP-NF test solutions, provide reproducible frameworks for preparation .
Q. What historical preclinical models have been used to evaluate leurosine sulfate’s antitumor efficacy, and what were their limitations?
Early studies (1950s–1960s) utilized murine sarcoma models and human xenografts to demonstrate leurosine sulfate’s antimitotic effects . However, these models often lacked translational relevance due to interspecies metabolic differences and inadequate pharmacokinetic profiling. Modern approaches should integrate patient-derived xenografts (PDXs) or 3D tumor spheroids to better mimic human pathophysiology. Researchers must document batch-to-batch variability in drug sourcing and adhere to FAIR data principles for reproducibility .
Advanced Research Questions
Q. How can contradictory findings regarding leurosine sulfate’s efficacy in multidrug-resistant cancers be methodologically resolved?
Discrepancies often arise from differential expression of drug efflux pumps (e.g., P-glycoprotein) or tubulin isoform heterogeneity. To address this, employ isogenic cell lines with CRISPR-edited MDR1 genes or siRNA-mediated knockdown of resistance markers. Combinatorial studies with pump inhibitors (e.g., verapamil) can isolate resistance mechanisms. Meta-analyses of historical and contemporary datasets should control for confounding variables like dosing schedules and tumor microenvironment factors .
Q. What experimental designs are optimal for evaluating leurosine sulfate’s synergism with emerging targeted therapies (e.g., kinase inhibitors)?
Use factorial design experiments to test drug interactions, calculating combination indices (CI) via the Chou-Talalay method. Synergistic efficacy can be validated through apoptotic markers (Annexin V/PI staining) and cell cycle profiling (flow cytometry). In vivo studies should incorporate pharmacokinetic-pharmacodynamic (PK-PD) modeling to optimize co-administration regimens. Systematic reviews of prior combinatorial trials (e.g., taxane/Vinca alkaloid combinations) provide methodological benchmarks .
Q. How can researchers reconcile variability in pharmacokinetic data across species when translating leurosine sulfate to clinical trials?
Interspecies variability stems from differences in cytochrome P450 metabolism and plasma protein binding. Allometric scaling adjusted with physiologically based pharmacokinetic (PBPK) modeling improves translational accuracy. Microdosing studies in humanized liver mice or organ-on-chip systems offer intermediate validation. Cross-referencing with historical clinical data from related Vinca alkaloids (e.g., vincristine) helps identify species-specific metabolic pathways requiring adjustment .
Q. What strategies mitigate off-target toxicity in leurosine sulfate’s neurotoxic profile during long-term administration?
Neurotoxicity is linked to tubulin disruption in axonal transport. Preclinical models should incorporate dorsal root ganglion (DRG) neurons to assess neurite outgrowth inhibition. Dose-escalation studies with concurrent neuroprotective agents (e.g., glutamine) can identify toxicity thresholds. Transcriptomic profiling (RNA-seq) of neuronal cells post-treatment may reveal novel biomarkers for early toxicity detection. Comparative studies with less neurotoxic analogs (e.g., vinorelbine) provide mechanistic insights .
Methodological Guidance for Data Interpretation
- Handling Inconsistencies in Efficacy Data : Apply sensitivity analyses to isolate variables such as tumor heterogeneity or drug formulation. Use PRISMA guidelines for systematic reviews to ensure transparent reporting of conflicting results .
- Data Presentation : Tabulate IC₅₀ values, binding affinities, and synergy indices in standardized formats (e.g., Table 1: Comparative Tubulin Binding Kinetics). Graphical abstracts summarizing mechanisms enhance reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
